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Compound of Interest

Compound Name: PSB-KK1445

Cat. No.: B2609066 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological

characterization of PSB-KK1445, a potent and selective agonist for the G protein-coupled

receptor 18 (GPR18). The data and methodologies presented are compiled from the primary

scientific literature to support further research and drug development efforts targeting this

orphan receptor.

Core Findings: Quantitative Data Summary
PSB-KK1445, also identified as compound 50 in its discovery publication, demonstrates high

potency and selectivity for the GPR18 receptor. Its in vitro activity has been primarily

characterized through β-arrestin recruitment assays, a common method for measuring the

activation of G protein-coupled receptors.
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Parameter Species Receptor Value Assay Type

EC50 Human GPR18 45.4 nM
β-arrestin

Recruitment

EC50 Mouse GPR18 124 nM
β-arrestin

Recruitment

Selectivity Human CB1 >200-fold Functional Assay

Selectivity Human CB2 >200-fold Functional Assay

Selectivity Human GPR55 >200-fold Functional Assay

Selectivity Human GPR183 >200-fold Functional Assay

Signaling Pathway and Experimental Workflow
PSB-KK1445 activates GPR18, leading to the recruitment of β-arrestin, a key protein in GPCR

signaling and desensitization. The experimental workflow for characterizing this compound

typically involves an initial functional screening followed by selectivity profiling against related

receptors.
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Caption: GPR18 activation by PSB-KK1445 and subsequent β-arrestin recruitment.
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Caption: Workflow for the in vitro characterization of PSB-KK1445.

Experimental Protocols
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The following are detailed methodologies for the key experiments cited in the characterization

of PSB-KK1445.

β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the GPR18 receptor upon agonist

stimulation. A common commercial platform for this is the PathHunter® β-arrestin assay

(DiscoverX).

Cell Line: CHO-K1 or HEK293 cells stably co-expressing the GPR18 receptor fused to a

ProLink™ tag (PK) and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-

galactosidase.

Principle: Agonist binding to GPR18 induces a conformational change, leading to receptor

phosphorylation and the recruitment of β-arrestin-EA. The proximity of GPR18-PK and β-

arrestin-EA allows for the complementation of the β-galactosidase enzyme fragments,

forming an active enzyme. This active enzyme hydrolyzes a substrate to produce a

chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.

Protocol:

Cell Plating: Seed the engineered cells in a white, clear-bottom 384-well microplate at a

density of 5,000-10,000 cells per well in cell-specific plating medium. Incubate overnight at

37°C in a humidified atmosphere with 5% CO2.

Compound Preparation: Prepare a serial dilution of PSB-KK1445 in an appropriate assay

buffer (e.g., HBSS with 20 mM HEPES).

Agonist Stimulation: Add the diluted compound solutions to the wells containing the cells.

Incubate the plate for 60-90 minutes at 37°C.

Signal Detection: Add the PathHunter® detection reagent mixture to each well according

to the manufacturer's instructions. Incubate at room temperature for 60 minutes to allow

for signal development.

Data Acquisition: Measure the chemiluminescent signal using a plate reader.
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Data Analysis: Normalize the data to a vehicle control (0% activation) and a maximal

agonist control (100% activation). Plot the normalized data against the logarithm of the

compound concentration and fit to a four-parameter logistic equation to determine the

EC50 value.

Selectivity Assays (Functional)
To determine the selectivity of PSB-KK1445, similar functional assays are performed on related

receptors, such as the cannabinoid receptors (CB1 and CB2) and other orphan GPCRs

(GPR55, GPR183).

Cell Lines: Use cell lines engineered to express each of the target receptors (CB1, CB2,

GPR55, GPR183) in a suitable functional assay format (e.g., β-arrestin recruitment, cAMP

accumulation, or calcium mobilization).

Protocol:

Follow the specific protocol for the chosen assay platform for each receptor target.

Test PSB-KK1445 over a wide range of concentrations to determine its potency (EC50) or

lack thereof at each off-target receptor.

Selectivity Calculation: The selectivity ratio is calculated by dividing the EC50 value for the

off-target receptor by the EC50 value for the primary target (GPR18). A selectivity of >200-

fold indicates that the concentration of PSB-KK1445 required to activate the off-target

receptor is more than 200 times higher than the concentration needed to activate GPR18.

To cite this document: BenchChem. [In Vitro Characterization of PSB-KK1445: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2609066#in-vitro-characterization-of-psb-kk1445]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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